molecular formula C16H22N2O4S B6701365 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B6701365
M. Wt: 338.4 g/mol
InChI Key: UVFMFFDXPHTKHC-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique structural components, including an oxazole ring, a sulfonamide group, and a methoxy-substituted benzene ring

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-6-13(16-11(3)17-22-12(16)4)18-23(19,20)15-9-10(2)7-8-14(15)21-5/h7-9,13,18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFMFFDXPHTKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)NS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoamide. This step often requires acidic or basic conditions and elevated temperatures to facilitate ring closure.

    Alkylation: The next step involves the alkylation of the oxazole ring with a propyl halide under basic conditions to introduce the propyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated oxazole with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide nitrogen.

Major Products

    Oxidation: Hydroxylated derivatives of the benzene ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial properties. Additionally, the compound’s ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide: Has a shorter alkyl chain, which can influence its physical properties and interactions with biological targets.

Uniqueness

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to the combination of its structural features, including the oxazole ring, the propyl linker, and the methoxy-substituted benzene ring. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.

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